molecular formula C9H12O3 B13600889 (s)-2-(1-Hydroxyethyl)-6-methoxyphenol

(s)-2-(1-Hydroxyethyl)-6-methoxyphenol

Cat. No.: B13600889
M. Wt: 168.19 g/mol
InChI Key: CKHIZEVLMKPTAJ-LURJTMIESA-N
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Description

(s)-2-(1-Hydroxyethyl)-6-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyethyl group and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(1-Hydroxyethyl)-6-methoxyphenol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone precursor using a suitable reducing agent. For example, the reduction of 2-(1-oxoethyl)-6-methoxyphenol with sodium borohydride in methanol can yield this compound. The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the ketone precursor under hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(1-Hydroxyethyl)-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The compound can be further reduced to form a fully saturated alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 2-(1-oxoethyl)-6-methoxyphenol or 2-(1-carboxyethyl)-6-methoxyphenol.

    Reduction: Formation of 2-(1-hydroxyethyl)-6-methoxycyclohexanol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

(s)-2-(1-Hydroxyethyl)-6-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating oxidative stress-related diseases.

    Industry: It is used in the formulation of certain cosmetic products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of (s)-2-(1-Hydroxyethyl)-6-methoxyphenol involves its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species and other free radicals. The compound’s antioxidant activity is attributed to the presence of the hydroxyethyl and methoxy groups, which facilitate the donation of hydrogen atoms.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Hydroxyethyl)-6-methoxyphenol: Lacks the stereochemistry of the (s)-enantiomer.

    2-(1-Hydroxyethyl)-4-methoxyphenol: Similar structure but with the methoxy group in a different position.

    2-(1-Hydroxyethyl)-6-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

(s)-2-(1-Hydroxyethyl)-6-methoxyphenol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both hydroxyethyl and methoxy groups enhances its antioxidant properties compared to similar compounds.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-[(1S)-1-hydroxyethyl]-6-methoxyphenol

InChI

InChI=1S/C9H12O3/c1-6(10)7-4-3-5-8(12-2)9(7)11/h3-6,10-11H,1-2H3/t6-/m0/s1

InChI Key

CKHIZEVLMKPTAJ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)OC)O)O

Canonical SMILES

CC(C1=C(C(=CC=C1)OC)O)O

Origin of Product

United States

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